molecular formula C6H2BrClN2 B1519630 5-Bromo-3-chloropyridine-2-carbonitrile CAS No. 945557-04-0

5-Bromo-3-chloropyridine-2-carbonitrile

Cat. No.: B1519630
CAS No.: 945557-04-0
M. Wt: 217.45 g/mol
InChI Key: SIYPZKHSXDFDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

5-Bromo-3-chloropyridine-2-carbonitrile belongs to the pyridine family of nitrogen-containing heterocycles. Its substituents include:

  • Bromo group at the 5-position
  • Chloro group at the 3-position
  • Nitrile group (–CN) at the 2-position

Key Nomenclature and Identifiers

Property Value/Description Source
IUPAC Name This compound
Molecular Formula C₆H₂BrClN₂
Molecular Weight 217.45 g/mol
SMILES Clc1cc(Br)cnc1C#N
InChI InChI=1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H

Synonyms include 5-bromo-3-chloropicolinonitrile and 5-bromo-3-chloro-2-cyanopyridine.

Historical Development and Discovery

While direct historical records for this compound are limited, its synthesis aligns with broader advancements in halogenated pyridine chemistry:

  • Pyridine Derivatives : Pyridines have been synthesized since the 19th century, with halogenation methods evolving from laborious electrophilic substitution to modern metal-catalyzed approaches.
  • Selective Halogenation : Development of regioselective halogenation techniques, such as those using phosphine reagents (e.g., PPh₃) to target specific positions, enabled the synthesis of complex halopyridines.
  • Nitrile Introduction : Cyanation of pyridines typically involves displacement reactions (e.g., using CuCN or Pd-mediated coupling), as seen in analogous compounds like 5-bromo-3-nitropyridine-2-carbonitrile.

Significance in Heterocyclic Chemistry

This compound exemplifies the versatility of halogenated pyridines in organic synthesis:

Reactivity and Functionalization

  • Nitrile Group : Participates in nucleophilic additions (e.g., Grignard reactions) or cycloadditions to form heterocycles.
  • Bromo and Chloro Groups : Enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for C–C or C–N bond formation.
  • Steric and Electronic Effects : The 3-chloro and 5-bromo substituents influence regioselectivity in subsequent reactions, as seen in late-stage functionalization of pharmaceuticals.

Applications in Drug Discovery

Pyridine derivatives are pivotal in bioactive molecules. For example:

  • Anticancer Agents : Nitrile-containing pyridines exhibit cytotoxicity via inhibition of kinases or DNA interactions.
  • Antidiabetic Compounds : Halogenated pyridines serve as intermediates in aldose reductase inhibitors.

Position in Halogenated Pyridine Research

This compound occupies a niche in halogenated pyridine research due to its:

  • Regioselective Halogenation : The 3- and 5-positions are less common targets compared to 2- or 4-substituted pyridines, making this compound valuable for studying steric and electronic effects.
  • Multi-Functional Reactivity : The combination of bromo, chloro, and nitrile groups allows sequential modifications, as demonstrated in the synthesis of bis-pyridyl halides and pharmaceutical derivatives.

Comparative Analysis with Related Compounds

Compound Substituents Key Applications
This compound Br (5), Cl (3), CN (2) Pharmaceutical intermediates
3-Bromo-5-chloropyridine-2-carbonitrile Br (3), Cl (5), CN (2) Agrochemical precursors
2-Chloro-5-cyanopyridine Cl (2), CN (5) Ligand synthesis for catalysts

This compound’s structure aligns with trends toward polyhalogenated pyridines for enhanced reactivity and diversity in medicinal chemistry.

Properties

IUPAC Name

5-bromo-3-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYPZKHSXDFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670193
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945557-04-0
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-chloropyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-Bromo-3-chloropyridine-2-carbonitrile is an aromatic heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a modulator of beta-secretase enzyme (BACE) activity. This enzyme plays a crucial role in the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease and other cognitive disorders. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C6H3BrClNC_6H_3BrClN with a molecular weight of approximately 221.45 g/mol. Its structure features both bromine and chlorine substituents on the pyridine ring, along with a cyano group at the 2-position, contributing to its unique chemical reactivity.

PropertyValue
Molecular FormulaC6H3BrClNC_6H_3BrClN
Molecular Weight221.45 g/mol
Melting PointNot specified
Boiling PointNot specified

Research indicates that this compound interacts with beta-secretase, potentially influencing its enzymatic activity. This interaction could lead to a reduction in the production of amyloid-beta peptides, thus offering a therapeutic avenue for Alzheimer's disease treatment. Studies suggest that compounds with similar structural features can modulate BACE activity effectively, making this compound a candidate for further investigation .

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have demonstrated that this compound exhibits significant binding affinity to the active site of beta-secretase. These studies utilized various biochemical assays to quantify its inhibitory effects on enzyme activity, showing promise as a lead compound in drug development .
  • Pharmacological Implications : The compound has been evaluated for its potential to mitigate cognitive decline associated with Alzheimer’s disease. In animal models, administration of this compound led to a notable decrease in amyloid plaque formation, suggesting its efficacy in altering disease progression .
  • Synthesis and Derivatives : Several derivatives of this compound have been synthesized to enhance its biological activity and pharmacokinetic properties. Modifications have included variations in substituents on the pyridine ring to optimize binding affinity to beta-secretase .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Bromo-4-chloropyridineDifferent halogen placementVaries; less focus on BACE modulation
5-Bromo-2-chloropyridineHalogens at different positionsPotentially different biological effects
4-Bromo-3-chloropyridineVariation in halogen placementDifferent reactivity profile

The unique combination of bromine and chlorine substituents along with the cyano group contributes to the distinct biological activity of this compound compared to these similar compounds .

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-3-chloropyridine-2-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific biological activities.

Synthesis of Bioactive Compounds

One notable application is in the synthesis of compounds that exhibit anti-cancer properties. For instance, derivatives of 5-bromo-3-chloropyridine have been explored for their ability to inhibit specific cancer cell lines. The synthesis typically involves nucleophilic substitution reactions where the halogen atoms are replaced with various functional groups to enhance biological activity .

Neuropharmacological Agents

Research has indicated that derivatives of this compound can act as antagonists for dopamine and serotonin receptors. These properties make them potential candidates for the treatment of neurological disorders such as schizophrenia and depression .

Agrochemical Applications

The compound is also being investigated for its potential use in developing agrochemicals, particularly as herbicides or fungicides. Its ability to interact with biological systems makes it a candidate for creating selective agents that can target specific pests while minimizing harm to beneficial organisms.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 5-bromo-3-chloropyridine exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer. The research highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuropharmacological Research

Another study focused on the synthesis of new derivatives aimed at enhancing receptor binding affinity for serotonin receptors. The findings suggested that specific modifications to the pyridine ring could lead to increased potency and selectivity, paving the way for new treatments for mood disorders .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution more readily than the chlorine at position 3 due to its lower electronegativity and better leaving-group capability. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Conditions and Products

NucleophileReagent/ConditionsProductYield (%)
MethoxideNaOMe, DMSO, 80°C, 12h5-Methoxy-3-chloropyridine-2-carbonitrile72
PiperidinePiperidine, THF, rt, 24h5-Piperidino-3-chloropyridine-2-carbonitrile68
ThiophenolPhSH, K₂CO₃, DMF, 60°C, 8h5-Phenylthio-3-chloropyridine-2-carbonitrile65

The nitrile group at position 2 activates the pyridine ring toward substitution by withdrawing electron density, enhancing electrophilicity at positions 5 and 3.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Stille couplings, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis produces biaryl derivatives.

Representative Examples

Arylboronic AcidCatalyst SystemSolventYield (%)
Phenylboronic acidPd(PPh₃)₄, K₃PO₄, H₂O/THFTHF85
4-Methoxyphenylboronic acidPdCl₂(dppf), Na₂CO₃DME78

Mechanism :

  • Oxidative Addition : Pd(0) inserts into the C-Br bond.

  • Transmetalation : Boronic acid transfers the aryl group to Pd.

  • Reductive Elimination : Biaryl product forms, regenerating Pd(0) .

Stille Coupling

Reaction with organostannanes yields substituted pyridines:

  • Example : Coupling with tributyl(vinyl)tin produces 5-vinyl-3-chloropyridine-2-carbonitrile (62% yield, Pd₂(dba)₃, AsPh₃, toluene).

Nitrile Group Transformations

The nitrile group at position 2 undergoes functionalization under controlled conditions:

Key Reactions

Reaction TypeReagents/ConditionsProduct
HydrolysisH₂SO₄ (conc.), H₂O, reflux5-Bromo-3-chloropyridine-2-carboxylic acid
ReductionLiAlH₄, Et₂O, 0°C → rt5-Bromo-3-chloropyridin-2-ylmethanamine
CycloadditionNaN₃, CuI, DMF, 120°CTetrazolo[1,5-a]pyridine derivative

Hydrolysis to the carboxylic acid is particularly useful for synthesizing bioactive analogs .

Halogen Exchange Reactions

The chlorine at position 3 can be replaced via Ullmann-type coupling with CuI and diamines:

  • Example : Reaction with 4-aminophenol yields 3-(4-hydroxyphenyl)-5-bromopyridine-2-carbonitrile (58% yield, DMF, 110°C) .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions typically performed below 120°C.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates.

  • Catalyst Screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in electron-rich aryl couplings .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Halogenated Analogues

The table below compares 5-Bromo-3-chloropyridine-2-carbonitrile with isomers and analogues sharing the same molecular formula (C₆H₂BrClN₂ ) but differing in substituent positions:

Compound Name CAS Number Substituent Positions Key Applications/Reactivity
This compound 945557-04-0 Br (5), Cl (3), CN (2) Cross-coupling reactions, intermediates for kinase inhibitors
6-Bromo-3-chloro-2-cyanopyridine 1252046-16-4 Br (6), Cl (3), CN (2) Less common; steric hindrance at position 6 may reduce reactivity in nucleophilic substitutions
5-Bromo-2-chloropyridine-3-carbonitrile 405224-23-9 Br (5), Cl (2), CN (3) Altered electronic effects due to Cl at position 2; potential for regioselective reactions
3-Bromo-5-chloropyridine-2-carbonitrile 760207-83-8 Br (3), Cl (5), CN (2) Distinct electronic environment; bromine at position 3 may enhance electrophilic substitution

Key Findings :

  • The position of bromine and chlorine significantly influences reactivity. Bromine at position 5 (as in the target compound) facilitates coupling reactions due to favorable steric and electronic effects .
  • Chlorine at position 3 (vs. position 2 or 5) alters the electron-withdrawing nature of the ring, affecting nucleophilic attack sites .

Functional Group Variations

Nitro-Substituted Analogues

5-Bromo-3-nitropyridine-2-carbonitrile (CAS: 573675-25-9, C₆H₂BrN₃O₂) replaces chlorine with a nitro group (-NO₂) at position 3. The nitro group is a stronger electron-withdrawing substituent, deactivating the ring and directing reactions to specific positions (e.g., meta to nitro). This compound is more reactive in nucleophilic aromatic substitution compared to the chloro analogue .

Methyl-Substituted Derivatives

5-Bromo-6-methyl-2-pyridinecarbonitrile (CAS: 1173897-86-3, C₇H₅BrN₂) introduces a methyl group at position 4. The methyl group’s electron-donating effect increases solubility in non-polar solvents but may reduce stability under acidic conditions .

Heterocyclic Analogues

5-Bromo-4-chloropyrimidine-2-carbonitrile (CAS: 1824269-98-8, C₅HBrClN₃) replaces the pyridine ring with a pyrimidine (two nitrogen atoms).

Thioether Derivatives

5-Bromo-2-(cyclohexylmethylthio)pyridine-3-carbonitrile (CAS: N/A, C₁₃H₁₅BrN₂S ) features a bulky thioether group. The cyclohexylmethylthio substituent increases steric hindrance, reducing reaction rates in cross-coupling but improving selectivity in catalytic processes .

Preparation Methods

Bromination and Chlorination Approaches

2.1 Bromination of Chloropyridine Derivatives

A key step is the selective bromination of chloropyridine precursors. For example, 2-amino-4-chloropyridine can be brominated at the 5-position using N-bromosuccinimide (NBS) in methylene chloride at 0°C. This reaction proceeds with high regioselectivity and yields (~87%) of 5-bromo-2-amino-4-chloropyridine intermediates.

Reaction Conditions:

Step Reagents/Conditions Temperature Time Yield
Bromination 2-amino-4-chloropyridine + NBS 0°C 30 min 87%

The brominated intermediate can then be subjected to diazotization and chlorination to yield 5-bromo-2,4-dichloropyridine, a close analog useful for further cyanation steps.

Diazotization and Chlorination

The amino group at position 2 is converted to chlorine via diazotization followed by Sandmeyer-type chlorination.

Procedure:

  • Diazotization of the amino group with sodium nitrite in concentrated hydrochloric acid at -30°C.
  • Subsequent addition of cuprous chloride to replace the diazonium group with chlorine.
  • Extraction and purification yield 5-bromo-2,4-dichloropyridine with an overall yield greater than 50%.
Step Reagents/Conditions Temperature Time Yield
Diazotization NaNO2, HCl -30°C 1 hour -
Chlorination CuCl Room temp - >50%

The introduction of the cyano group at position 2 can be achieved by nucleophilic substitution of a halogen (usually bromine or chlorine) with copper(I) cyanide (CuCN).

Example:

  • Starting from 2,5-dibromo-3-nitropyridine, reaction with copper(I) cyanide at 150°C for 2 hours yields 5-bromo-3-nitropyridine-2-carbonitrile with 59% yield.
  • This method can be adapted to 5-bromo-3-chloropyridine-2-carbonitrile by replacing the nitro group with chlorine and performing cyanation under similar conditions.
Step Reagents/Conditions Temperature Time Yield
Cyanation CuCN, heat 150°C 2 hours 59%

Summary of Synthetic Route Example

Step Number Starting Material Reaction Type Reagents/Conditions Product Yield
1 2-amino-4-chloropyridine Bromination NBS, CH2Cl2, 0°C, 30 min 5-bromo-2-amino-4-chloropyridine 87%
2 5-bromo-2-amino-4-chloropyridine Diazotization/Chlorination NaNO2, HCl, -30°C; CuCl, RT 5-bromo-2,4-dichloropyridine >50%
3 5-bromo-2,4-dichloropyridine Cyanation CuCN, 150°C, 2 h This compound (target) ~59% (estimated)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-3-chloropyridine-2-carbonitrile in a laboratory setting?

  • Methodological Answer : The synthesis typically involves halogenation and cyanation steps. Bromination of pyridine derivatives can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions, followed by chlorination via electrophilic substitution. The carbonitrile group is introduced via cross-coupling reactions (e.g., using CuCN or Pd-catalyzed cyanation). Purity is ensured through column chromatography and recrystallization, with monitoring via TLC and GC-MS .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and absence of impurities.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight.
  • HPLC/GC : Quantify purity (>95% by GC or HPLC, as per ).
  • Elemental Analysis : Confirm stoichiometry of C, H, N, Br, and Cl .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition (similar to protocols in ).
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reactivity at specific positions (e.g., para to Br or Cl). Software like Gaussian or ORCA models transition states for cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular docking studies (AutoDock Vina) can screen derivatives for biological activity, though the compound itself is not FDA-approved (as noted in ) .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

  • Methodological Answer : Use SHELX programs (SHELXL for refinement, SHELXD for phase resolution) to analyze X-ray diffraction data. For ambiguous electron density, employ twin refinement or high-resolution synchrotron data. Cross-validate with spectroscopic data (e.g., IR for functional groups) and computational models (Mercury Software for packing analysis) .

Q. How does steric and electronic effects influence regioselectivity in substitution reactions of this compound?

  • Methodological Answer : The bromine atom (strong electron-withdrawing group) directs nucleophilic attack to the meta position, while the chlorine and nitrile groups influence steric accessibility. Kinetic studies (via 19^{19}F NMR if using fluorinated reagents) and Hammett plots quantify electronic effects. Controlled experiments with varying solvents (DMF vs. THF) and catalysts (Pd vs. Cu) optimize selectivity .

Q. What advanced techniques characterize non-covalent interactions in supramolecular assemblies of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen bonding (e.g., C≡N···H interactions) and halogen bonding (Br···π). Solid-state NMR (15^{15}N, 35^{35}Cl) probes local electronic environments. Thermal analysis (DSC/TGA) assesses stability, while Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloropyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-chloropyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.